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Compound of Interest

Compound Name: 4-Methylhepta-1,6-dien-4-ol

cat. No.: BO15331

An In-depth Technical Guide to the Systematics and Properties of 4-Methylhepta-1,6-dien-4-ol

Abstract

This technical guide provides a comprehensive analysis of the organic compound 4-
Methylhepta-1,6-dien-4-ol, focusing on the systematic determination of its IUPAC name.
Designed for researchers, scientists, and professionals in drug development, this document
elucidates the foundational principles of chemical nomenclature, structural classification, and
key physicochemical and spectroscopic properties of this tertiary diallylic alcohol. The guide
integrates established IUPAC protocols with practical insights into its molecular characteristics,
offering a self-validating framework for understanding its chemical identity and behavior.

Introduction: The Imperative of Unambiguous
Nomenclature

In the fields of chemistry and pharmacology, the precise and systematic naming of a molecule
is paramount. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature
provides a universal language, ensuring that a chemical name corresponds to a single, unique
molecular structure. The compound 4-Methylhepta-1,6-dien-4-ol serves as an excellent
exemplar for illustrating the hierarchical rules that govern the naming of complex organic
molecules, particularly those with multiple functional groups. This guide will deconstruct its
name to reveal the underlying logic and provide a deeper understanding of its structural
attributes.
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Decoding the IUPAC Name: A Step-by-Step
Elucidation

The IUPAC name "4-Methylhepta-1,6-dien-4-ol" is derived through a systematic application of
established rules that prioritize functional groups and define the core carbon framework.[1][2]

Rule 1: Identification of the Principal Functional Group

The first and most critical step is to identify the principal functional group, which dictates the
suffix of the name. Organic functional groups are ranked by priority.[3][4] In this molecule, we
have a hydroxyl (-OH) group and two carbon-carbon double bonds (alkene groups). According
to IUPAC rules, the hydroxyl group has higher priority than an alkene.[1][2][3]

e Principal Group: Hydroxyl (-OH)

e Resulting Suffix: "-ol"

Rule 2: Determination of the Parent Carbon Chain

The parent chain is the longest continuous carbon chain that contains the principal functional
group and the maximum number of double and triple bonds.[5][6][7]

« ldentify the longest chain containing the carbon bonded to the -OH group.
e Ensure this chain also encompasses both C=C double bonds.

In this structure, the longest such chain contains seven carbon atoms.

e Parent Chain Length: 7 carbons

e Alkane Stem Name: "hept-"

Rule 3: Numbering the Parent Chain

The parent chain must be numbered to assign the lowest possible locant (number) to the
principal functional group.[8][9]

e Numbering from left-to-right places the -OH group on carbon 4.
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e Numbering from right-to-left also places the -OH group on carbon 4.

Since both numbering directions yield the same position for the hydroxyl group, the tie is
broken by assigning the lowest possible numbers to the multiple bonds.[7]

o Left-to-Right: Double bonds start at C1 and C6. (1,6)
o Right-to-Left: Double bonds start at C1 and C6. (1,6)

With this additional tie, we look to the substituents. In either case, the methyl group is on
carbon 4. Therefore, either numbering direction is equivalent.

e -OH Position: Carbon 4 - -4-ol

e Double Bond Positions: Carbons 1 and 6 — -1,6-diene (The "di-" prefix indicates two double
bonds).[6][10]

Rule 4: Identifying and Locating Substituents

All remaining groups attached to the parent chain are named as substituents. In this case, a
single methyl (-CHs) group is present. Its position is determined by the numbering established
in the previous step.

e Substituent: Methyl group

e Position: Carbon 4 — 4-methyl

Final Assembly of the Name

The complete IUPAC name is assembled by combining the parts in the following order:
Substituents (alphabetically), Parent Chain Stem, Multiple Bond Suffix, and Principal Group
Suffix.

4-methyl + hepta + -1,6-diene + -4-o0l — 4-Methylhepta-1,6-dien-4-ol

To form the final name, the terminal "e" from "diene" is dropped before adding the suffix "-ol".[9]
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Caption: Numbered carbon chain of 4-Methylhepta-1,6-dien-4-ol.

Functional Group Classification

4-Methylhepta-1,6-dien-4-ol can be classified based on the substitution pattern around its
hydroxyl group:

» Tertiary Alcohol: The carbon atom bearing the hydroxyl group (C4) is bonded to three other
carbon atoms (C3, C5, and the methyl carbon). [5][11]Tertiary alcohols are notable for their
resistance to oxidation under standard conditions.

« Allylic Alcohol: The hydroxyl group is attached to a carbon atom that is adjacent to a carbon-
carbon double bond. [11][12]In this specific case, the carbinol carbon (C4) is adjacent to two
allylic systems (C3 which is next to C1=C2, and C5 which is next to C6=C7), making it a
diallylic alcohol. This structural motif often imparts unique reactivity at the C-O bond due to
the potential for resonance stabilization of carbocation intermediates. [13]

Physicochemical and Spectroscopic Profile

Understanding the analytical signature of a compound is crucial for its identification,
characterization, and quality control in research and development settings.

General Properties

The following table summarizes key identifiers and physical properties for 4-Methylhepta-1,6-
dien-4-ol.
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Property Value Source
Molecular Formula CsH140 [14][15][16]
Molecular Weight 126.20 g/mol [14][15][16]
CAS Number 25201-40-5 [14][15][16]
Appearance Clear, colorless liquid [17]
Density ~0.855 g/cm3 [17]

Boiling Point ~178 °C [17]
Common Synonyms Diallyl methyl carbinol [14][15][18]

Spectroscopic Characterization Protocols

Spectroscopic methods provide a fingerprint of the molecular structure. The following sections
describe the expected spectral features for 4-Methylhepta-1,6-dien-4-ol.

Methodology: A thin film of the neat liquid sample is analyzed using a Fourier-Transform
Infrared (FTIR) spectrometer over a range of 4000-600 cm~1.

Expected Absorptions:
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Wavenumber Description of
Bond . Reference
(cm™) Absorption

Characteristic of the
hydroxyl group,

~3400 (broad, strong)  O-H stretch [19][20][21]
broadened due to

hydrogen bonding.

) Sp? C-H stretch from
~3080 (medium) =C-H stretch [20][22]
the alkene groups.

Sp3 C-H stretches
2970-2850 (strong) C-H stretch from methyl and [20]

methylene groups.

) Alkene double bond
~1645 (weak-medium)  C=C stretch ] [21]
stretching.

Characteristic of a
~1150 (medium) C-O stretch tertiary alcohol C-O [19]
bond.

Out-of-plane bending
995 & 915 (strong) =C-H bend for the terminal vinyl [22]
groups (-CH=CH.).

Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCIs) and analyzed using
a high-field NMR spectrometer (e.g., 400 MHz for H NMR).

Expected *H NMR Signals:
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Protons on C2 and C6
~5.8 ddt 2H
(-CH=CH>)
Terminal vinyl protons
~5.2 m 4H
(=CH2)
Allylic methylene
~2.2 d 4H protons (-CH2-C=C)
on C3 and C5
Hydroxyl proton (-
~1.5 (broad) S 1H OH). Disappears upon
D20 shake. [19]
~1.1 s 3H Methyl protons (-CHs)

Expected 3C NMR Signals: The molecule has 6 unique carbon environments due to symmetry.

Chemical Shift (6, ppm) Carbon Assignment
~134 C2, C6 (=CH)

~118 C1, C7 (=CH2)

~73 C4 (quaternary, C-OH)
45 C3, C5 (-CH2-)

~28 Methyl Carbon

Methodology: The sample is ionized using Electron lonization (El) and the resulting fragments
are separated by their mass-to-charge ratio (m/z).

Expected Fragmentation Patterns:

e Molecular lon (M*): A peak at m/z = 126 may be weak or absent, which is common for
tertiary alcohols due to facile fragmentation. [19][23]* Dehydration ([M-18]*): Loss of a water
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molecule is a characteristic fragmentation pathway for alcohols, which would yield a peak at
m/z = 108. [23][24]* Alpha-Cleavage: The most significant fragmentation for alcohols
involves the cleavage of a C-C bond adjacent to the carbon bearing the -OH group. [23][24] *
Loss of an allyl radical (*CH2CH=CHz, 41 Da) would lead to a resonance-stabilized cation at
m/z = 85. This is often the base peak.

o Loss of a methyl radical (*CHs, 15 Da) is less likely but would result in a peak at m/z =
121.

4-Methylhepta-1,6-dien-4-ol
[M]*
m/z = 126

a-Cleavage
Lo(?iSOEZ)ZO Loss of «CsHs
(-41 Da)

( [CsH12]*e ) [ [ri/SZHiOS]; j
m/z = 108
(Base Peak)

Click to download full resolution via product page

Caption: Key mass spectrometry fragmentation pathways for 4-Methylhepta-1,6-dien-4-ol.

Synthesis and Reactivity Considerations

Synthesis: Tertiary diallylic alcohols such as this are commonly synthesized via the addition of
organometallic reagents to a suitable ketone. A plausible laboratory synthesis involves the
reaction of methyl vinyl ketone with an allyl Grignard reagent (allylmagnesium bromide),
followed by the addition of another equivalent of the Grignard reagent to the resulting ketone
intermediate. More advanced cobalt-catalyzed three-component couplings can also yield
complex tertiary homoallylic alcohols. [25] Reactivity: The presence of both tertiary and diallylic
alcohol functionalities confers specific reactivity:
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e Susceptibility to Acid-Catalyzed Rearrangements: The tertiary allylic nature makes the C-O
bond prone to cleavage under acidic conditions, forming a resonance-stabilized carbocation
that can undergo various rearrangements or substitution reactions (Snl type).

o Oxidation: As a tertiary alcohol, it is resistant to oxidation reactions that cleave the C-H bond
on the carbinol carbon. Strong oxidizing agents under harsh conditions will cleave C-C
bonds.

» |somerization: Palladium-catalyzed 1,3-isomerization of tertiary allylic alcohols can be used
to form secondary allylic alcohols. [26]

Conclusion

The IUPAC name 4-Methylhepta-1,6-dien-4-ol is a precise descriptor derived from a
hierarchical set of rules that define the molecule's carbon framework and functional group
arrangement. This compound is a tertiary, diallylic alcohol, a classification that informs its
characteristic chemical reactivity and spectroscopic signature. The analytical protocols detailed
herein—spanning IR, NMR, and MS—provide a robust framework for its unambiguous
identification and characterization, which is fundamental for any research, development, or
guality assurance application involving this molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6713593/
https://www.organic-chemistry.org/synthesis/C1O/alcohols/allylalcohols.shtm
https://www.benchchem.com/product/b015331#iupac-name-for-4-methylhepta-1-6-dien-4-ol
https://www.benchchem.com/product/b015331#iupac-name-for-4-methylhepta-1-6-dien-4-ol
https://www.benchchem.com/product/b015331#iupac-name-for-4-methylhepta-1-6-dien-4-ol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b015331?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

